molecular formula C10H16N2O3 B12440867 (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

(2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B12440867
M. Wt: 212.25 g/mol
InChI Key: UNVNZVOSYRUJTH-UHFFFAOYSA-N
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Description

Significance of Stereodefined Heterocyclic Systems in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern drug development. researchmap.jp It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to engage in specific interactions with biological macromolecules such as proteins and nucleic acids. researchmap.jpnih.gov

In medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles. reagentia.eu This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer or diastereomer of a drug molecule. reagentia.eu Consequently, the ability to synthesize stereodefined heterocyclic systems is crucial for developing drugs with improved potency, selectivity, and reduced side effects. researchmap.jp The pyrrolidine (B122466) ring, with its potential for multiple stereocenters, offers a rich platform for exploring this three-dimensional chemical space. feifanchem.com

Overview of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine as a Key Chiral Building Block

This compound is a highly functionalized synthetic building block that embodies the principles of modern chiral synthesis. Its structure incorporates several key features that make it a valuable intermediate for the synthesis of more complex molecules. The pyrrolidine core provides a defined three-dimensional scaffold. The "Boc" (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled manipulation of the molecule's reactivity during a synthetic sequence. nih.gov The hydroxyl and cyano groups offer points for further chemical modification and elaboration.

The specific stereochemistry of this compound, designated as (2R,4R), is of particular importance. This precise spatial arrangement of the substituents on the pyrrolidine ring is critical for its application in the synthesis of stereochemically pure target molecules. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, substituted hydroxypyrrolidines are key components in a range of pharmaceuticals, including antiviral and anticancer agents. nih.govrsc.org The cyano group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or can participate directly in interactions with biological targets.

The table below provides some physicochemical properties for the related compound (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, illustrating the type of data relevant to such chiral building blocks.

PropertyValue
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Purity Min. 95%
Data for the (2S,4R) stereoisomer. nih.gov

The synthesis of such highly functionalized pyrrolidines often involves multi-step sequences starting from readily available chiral precursors, such as amino acids like hydroxyproline (B1673980), or through catalytic asymmetric reactions. evitachem.com

Historical Context and Evolution of Pyrrolidine Chemistry

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The pyrrolidine ring is a central feature of numerous alkaloids, which are naturally occurring nitrogen-containing compounds. bldpharm.com Early investigations into the structure and synthesis of alkaloids like nicotine (B1678760) and hygrine (B30402) laid the groundwork for understanding the chemistry of the pyrrolidine system. clinicaltrials.gov The amino acid proline, a substituted pyrrolidine, has long been recognized as a fundamental component of proteins and a versatile chiral starting material in organic synthesis. clinicaltrials.gov

A significant evolution in pyrrolidine chemistry came with the advent of modern synthetic methodologies. The development of stereoselective synthesis techniques has allowed chemists to create specific stereoisomers of pyrrolidine derivatives with high precision. evitachem.com This has been particularly impactful in the field of medicinal chemistry.

A major milestone in the evolution of pyrrolidine chemistry was the discovery of proline-catalyzed asymmetric reactions in the early 1970s, a field that saw a resurgence in 2000. reagentia.eu This marked a pivotal moment in the development of organocatalysis, where small organic molecules, such as proline and its derivatives, are used to catalyze stereoselective transformations. reagentia.eu This has provided a powerful and often more environmentally friendly alternative to traditional metal-based catalysts. The development of various pyrrolidine-based organocatalysts continues to be an active area of research, enabling the efficient synthesis of complex chiral molecules. reagentia.eu

The timeline below highlights some key developments in the evolution of pyrrolidine chemistry.

PeriodKey Developments
19th Century First isolation and structural studies of pyrrolizidine (B1209537) alkaloids from plants.
Early 20th Century Recognition of the toxic effects of certain pyrrolizidine alkaloids.
Mid-20th Century Elucidation of the biosynthetic pathways of pyrrolizidine alkaloids.
1971 Discovery of the proline-catalyzed intramolecular aldol (B89426) reaction (Hajos–Parrish–Eder–Sauer–Wiechert reaction). reagentia.eu
2000 Re-emergence of proline as a catalyst for intermolecular aldol reactions, marking a new era in organocatalysis. reagentia.eu
2005 Introduction of diarylprolinol silyl (B83357) ethers as highly effective organocatalysts for asymmetric reactions. reagentia.eu
Present Continued development of novel catalytic asymmetric methods for the synthesis of highly functionalized pyrrolidines for applications in drug discovery and materials science. evitachem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine

Asymmetric Synthesis Strategies for the Pyrrolidine (B122466) Core

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, and several strategies have been developed for the construction of the chiral pyrrolidine core. These methods can be broadly categorized into those employing chiral auxiliaries, asymmetric organocatalysis, and asymmetric metal catalysis.

Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved to afford the desired enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine are not extensively documented, the principle can be applied to the synthesis of key intermediates. For instance, a chiral auxiliary attached to a precursor molecule could control the stereoselective formation of the pyrrolidine ring or the introduction of one of the stereocenters.

Asymmetric Organocatalysis Approaches

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze enantioselective transformations. Proline and its derivatives are prominent organocatalysts for the asymmetric synthesis of pyrrolidine rings. nih.govmdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating stereoselective bond formation.

For the synthesis of substituted pyrrolidines, organocatalytic asymmetric Michael additions and [3+2] cycloadditions are particularly relevant. For instance, a cinchona alkaloid-derived catalyst has been successfully employed in the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones, yielding intermediates for trifluoromethyl-substituted diarylpyrrolines with high enantiomeric excess. nih.gov Although not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in stereoselectively introducing a cyano group, a key feature of this compound.

Catalyst TypeReaction TypeSubstrate ScopeEnantioselectivity (ee)
Cinchona Alkaloid DerivativeConjugate Cyanationβ-Aryl-β-trifluoromethyl-disubstituted enonesHigh to Excellent
Proline DerivativesMichael AdditionAldehydes and nitroolefinsUp to 99%
Diarylprolinol Silyl (B83357) EthersAldol (B89426) and Michael ReactionsAldehydes and ketonesGenerally High

Asymmetric Metal Catalysis Pathways

Transition metal catalysis offers a versatile platform for asymmetric synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. Various metal-catalyzed reactions, such as hydrogenation, C-H amination, and cycloaddition, have been employed for the synthesis of chiral pyrrolidines. nih.gov

For example, rhodium-catalyzed asymmetric C-H amination has been used to construct chiral pyrrolidines from achiral starting materials. While a direct application to this compound is not reported, the methodology highlights the power of metal catalysis in creating chiral nitrogen-containing heterocycles. Similarly, palladium-catalyzed asymmetric allylic alkylation has been used to set stereogenic centers in precursors that can be further elaborated into substituted pyrrolidines.

Metal/Ligand SystemReaction TypeKey Features
Rhodium/Chiral LigandAsymmetric C-H AminationDirect formation of C-N bond with high stereocontrol.
Palladium/Chiral LigandAsymmetric Allylic AlkylationFormation of stereogenic centers for further elaboration.
Copper/Chiral Ligand[3+2] CycloadditionConstruction of the pyrrolidine ring with high stereoselectivity.

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters in a molecule. This approach is particularly relevant for the synthesis of this compound, which has a trans relationship between the cyano and hydroxyl groups. These methods can be classified as either substrate-controlled or reagent-controlled.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A common and practical approach for the synthesis of this compound involves starting from a chiral precursor, such as (2S,4R)-4-hydroxy-L-proline. mdpi.comnih.gov This readily available amino acid possesses the desired stereochemistry at the C4 position.

The synthetic strategy typically involves the protection of the amine group, often as a Boc-carbamate, followed by the conversion of the carboxylic acid at the C2 position into a cyano group. This transformation can be achieved by first converting the carboxylic acid to a primary amide, followed by dehydration. The stereochemical integrity at both C2 and C4 must be maintained or controlled during this sequence. A key challenge is the potential for epimerization at the C2 position. The reaction of a pyrrolidine derivative with Vilsmeyer's reagent has been shown to yield a nitrile while maintaining the configuration of the chiral center. mdpi.com

A plausible synthetic route starting from (2S,4R)-4-hydroxy-L-proline is outlined below:

Protection: The nitrogen atom of (2S,4R)-4-hydroxy-L-proline is protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-(2S,4R)-4-hydroxy-L-proline.

Amide Formation: The carboxylic acid is converted to a primary amide.

Dehydration: The primary amide is dehydrated to the corresponding nitrile, yielding (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.

Epimerization: The stereocenter at C2 is then epimerized to afford the desired (2R,4R) diastereomer.

The success of this strategy hinges on the ability to control the stereochemical outcome of each step, particularly the final epimerization.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection utilizes a chiral reagent to influence the stereochemical outcome of a reaction on a prochiral or chiral substrate. This approach offers flexibility in accessing different diastereomers by simply changing the chiral reagent.

While specific literature detailing a reagent-controlled synthesis of this compound is limited, the principles can be applied to key bond-forming reactions. For instance, a diastereoselective Strecker reaction on a suitable pyrrolidone precursor could be envisioned. The Strecker synthesis involves the reaction of a ketone or aldehyde with an amine and a cyanide source to form an α-amino nitrile. By using a chiral amine or a chiral catalyst, the addition of the cyanide can be rendered diastereoselective. wikipedia.org

An alternative approach could involve the diastereoselective reduction of an N-Boc-2-cyano-4-oxopyrrolidine precursor. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemistry of the resulting hydroxyl group at the C4 position.

MethodKey TransformationStereochemical Control
Substrate-ControlledConversion of a chiral precursor (e.g., hydroxyproline)Existing stereocenters direct the formation of new ones.
Reagent-ControlledUse of a chiral reagent or catalystThe chirality of the reagent dictates the stereochemical outcome.

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds. These methods leverage the high stereoselectivity of enzymes to achieve desired enantiopurity.

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of racemates. This method relies on the ability of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic mixture of a suitable intermediate, such as a 4-acyloxy derivative, can be subjected to enzymatic hydrolysis.

Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are frequently used for the enantioselective acylation or deacylation of secondary alcohols. In a typical EKR of a racemic 1-Boc-2-cyano-4-hydroxypyrrolidine precursor, the enzyme would selectively acylate the hydroxyl group of one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity. While specific data for this compound is not extensively available, studies on similar 2-substituted cycloalkanols have demonstrated high enantioselectivity (E > 200) using lipase-catalyzed acylation nih.gov.

Table 1: Illustrative Examples of Lipase-Catalyzed Kinetic Resolution of Pyrrolidine and Cycloalkanol Precursors

EnzymeSubstrateAcylating AgentSolventProductEnantiomeric Excess (ee)Reference
Lipase (B570770) PS (Pseudomonas cepacia)rac-cis-2-cyanocyclopentanolVinyl acetateDiethyl ether(R)-ester and (S)-alcohol>99% nih.gov
Novozym 435 (Candida antarctica lipase B)rac-trans-2-cyanocyclohexanolVinyl acetateDiisopropyl ether(R)-ester and (S)-alcohol>99% nih.gov
Lipase from Pseudomonas cepaciarac-N-Boc-3-hydroxypiperidineDiethyl carbonate2-Me-THF(S)-N-Boc-3-hydroxypiperidine99% polimi.it

Whole-Cell Biotransformations for Stereocontrol

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of cofactor regeneration and often enhanced enzyme stability. A key strategy for obtaining this compound through this approach involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-2-cyano-4-oxopyrrolidine.

Microorganisms from genera such as Bacillus, Candida, and Rhodococcus are known to possess ketoreductases that can reduce ketones to chiral alcohols with high enantioselectivity. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the enzyme's active site topology. However, anti-Prelog reductases are also known and can provide access to the opposite enantiomer. For instance, a newly identified strain, Bacillus cereus TQ-2, has been shown to reduce acetophenone to (R)-1-phenylethanol with 99% enantiomeric excess, demonstrating anti-Prelog selectivity nih.gov. The application of such a biocatalyst to N-Boc-2-cyano-4-oxopyrrolidine could potentially yield the desired (4R)-hydroxyl stereocenter.

Table 2: Examples of Whole-Cell Bioreduction of Prochiral Ketones

MicroorganismSubstrateProductEnantiomeric Excess (ee)SelectivityReference
Bacillus cereus TQ-2Acetophenone(R)-1-phenylethanol99%anti-Prelog nih.gov
Engineered E. coli with ketoreductaseN-Boc-3-pyrrolidinone(S)-N-Boc-3-hydroxypyrrolidine>99%Prelog nih.gov

Classical and Dynamic Kinetic Resolution Techniques

Classical and dynamic kinetic resolution methods provide alternative pathways to access enantiomerically pure compounds from racemic mixtures.

Diastereomeric Salt Formation for Chiral Separation

Diastereomeric salt formation is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

For the resolution of a racemic mixture containing a 2-cyano-4-hydroxypyrrolidine core, if the molecule possesses a basic nitrogen atom (after deprotection of the Boc group), a chiral acid such as tartaric acid or mandelic acid can be used as the resolving agent. Conversely, if the molecule contains an acidic proton, a chiral base like brucine or (-)-sparteine (B7772259) could be employed. The separation of the diastereomers is followed by the removal of the resolving agent to yield the enantiomerically pure compound.

Chromatographic Chiral Separation Methodologies

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.

For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) have proven to be effective mdpi.com. The separation of the enantiomers of 1-Boc-2-cyano-4-hydroxypyrrolidine would involve selecting an appropriate CSP and mobile phase to achieve baseline resolution. Capillary electrophoresis with a chiral selector, such as methyl-γ-cyclodextrin, has also been successfully used for the separation of the four stereoisomers of 4-hydroxyproline (B1632879) after derivatization core.ac.uk.

Dynamic Kinetic Resolution in Pyrrolidine Synthesis

Dynamic kinetic resolution (DKR) is a more advanced technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer from a racemic starting material.

In the context of pyrrolidine synthesis, DKR has been applied to N-Boc-pyrrolidine derivatives. This often involves a metal catalyst for racemization and an enzyme or chiral ligand for the stereoselective reaction. For instance, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been achieved using a chiral diamine ligand, leading to enantiomerically enriched 2-substituted pyrrolidines whiterose.ac.uk. A similar strategy could be envisioned for a precursor of this compound, where a racemizable stereocenter is resolved through an enantioselective transformation. Lipase-catalyzed DKR has also been reported for the enantioselective O-acylation of racemic 2-hydroxybiaryls, where in situ racemization is achieved through rotation about the biaryl axis osaka-u.ac.jp.

Protecting Group Strategies and Optimization in Synthesis of this compound

The successful synthesis of this compound heavily relies on a well-defined protecting group strategy to mask the reactive functional groups—the secondary amine, the hydroxyl group, and to a certain extent, the cyano group—during various synthetic transformations.

Boc Group Introduction and Removal Strategies

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Introduction of the Boc Group:

The N-Boc protection of the pyrrolidine nitrogen is typically achieved early in the synthetic sequence to prevent its interference in subsequent reactions. The most common method for introducing the Boc group is the reaction of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can be optimized to ensure high yields and purity.

ReagentBaseSolventTemperatureTypical Yield
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (B78521)Water/DioxaneRoom TemperatureHigh
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (B109758) (DCM)0 °C to Room TemperatureHigh
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Acetonitrile (ACN)Room TemperatureHigh

Removal of the Boc Group:

The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. Strong acids are typically employed for this deprotection step.

ReagentSolventTemperatureNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room TemperatureCommon and effective, but TFA is corrosive.
Hydrochloric acid (HCl)Dioxane or Methanol (B129727)Room TemperatureProvides the hydrochloride salt of the amine.
Formic acid-Room TemperatureMilder alternative to TFA and HCl.

Orthogonal Protection of Hydroxyl and Cyano Functionalities

Given the presence of a hydroxyl group at the C4 position and the introduction of a cyano group at the C2 position, an orthogonal protecting group strategy is crucial to allow for the selective manipulation of these functionalities. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different reaction conditions, thus enabling selective deprotection of one group while the others remain intact. nih.gov

Hydroxyl Group Protection:

The hydroxyl group at C4 may require protection depending on the reaction conditions used for the introduction of the cyano group or other subsequent transformations. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and esters (e.g., acetyl, benzoyl). The choice of the protecting group will depend on its stability towards the conditions used for Boc group manipulation and cyanation. For instance, a silyl ether would be stable to the basic conditions often used for Boc protection but can be selectively removed using fluoride reagents (e.g., TBAF), which would not affect the Boc group.

Cyano Group Considerations:

The cyano group is generally robust and does not typically require protection. However, its electronic properties and potential to act as a nucleophile or be hydrolyzed under harsh acidic or basic conditions must be considered when planning the synthetic route.

Example of an Orthogonal Strategy:

A potential orthogonal protecting group strategy for the synthesis of this compound could be as follows:

N-Boc protection: The pyrrolidine nitrogen is protected with a Boc group.

C4-OH protection: The hydroxyl group is protected with a silyl ether (e.g., TBDMS-Cl).

C2-Cyanation: The cyano group is introduced at the C2 position. The Boc and silyl ether protecting groups would be stable under typical cyanation conditions.

Selective Deprotection: The silyl ether protecting the hydroxyl group can be selectively removed using a fluoride source, leaving the N-Boc group intact. Conversely, the N-Boc group could be removed under acidic conditions while the silyl ether remains, allowing for further modification at the nitrogen atom if needed.

Synthetic Efficiency and Atom Economy Considerations

Synthetic Efficiency:

Atom Economy:

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to those with low atom economy, such as substitution and elimination reactions that generate stoichiometric byproducts.

In the context of synthesizing this compound, the choice of reagents and reaction types can significantly impact the atom economy. For instance, catalytic methods for functional group transformations are generally more atom-economical than stoichiometric reactions. The use of protecting groups, while often necessary, inherently lowers the atom economy of a synthesis, as these groups are introduced and then removed, generating waste. Therefore, a synthetic strategy that minimizes the use of protecting groups or employs them in a highly efficient manner is desirable.

The development of a truly efficient and atom-economical synthesis for this complex molecule remains an area of active research, with a focus on developing novel stereoselective methodologies and minimizing the use of protecting groups and stoichiometric reagents.

Chemical Reactivity and Derivatization Strategies of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine

Transformations Involving the C2-Cyano Group

The nitrile functionality at the C2 position is a key handle for diverse chemical modifications, enabling its conversion into a variety of other important functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid. chemicalbook.comnih.govbldpharm.comlibretexts.org

Acid-catalyzed hydrolysis : Heating the nitrile in the presence of a dilute mineral acid, such as hydrochloric acid (HCl), directly produces the carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com

Base-catalyzed hydrolysis : Treatment with an aqueous base, like sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification with a strong acid is required to protonate the salt and yield the final carboxylic acid. libretexts.org

These hydrolysis reactions are fundamental for converting the cyano-pyrrolidine scaffold into proline-based structures, which are significant in medicinal chemistry. lookchem.com

Table 1: Representative Conditions for Nitrile Hydrolysis

Hydrolysis Type Reagents Product Form
Acidic Dilute HCl, Heat Carboxylic Acid

Reduction to Primary Amines and Subsequent Functionalization

The nitrile group can be readily reduced to a primary amine, yielding (2R,4R)-1-Boc-2-(aminomethyl)-4-hydroxypyrrolidine. This transformation opens pathways to a variety of derivatives through subsequent functionalization of the newly formed amine.

Common reducing agents for this conversion include:

Catalytic Hydrogenation : Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Hydride Reagents : Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective, as are borane (B79455) complexes like ammonia (B1221849) borane. organic-chemistry.org Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, also serves as a catalyst for this reduction. organic-chemistry.org

The resulting primary amine is a versatile nucleophile. It can undergo further reactions such as:

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to form secondary or tertiary amines. nih.govnih.govmasterorganicchemistry.com

Acylation : Treatment with acyl chlorides or anhydrides to form amides.

Boc-Protection : The primary amine can be protected, for instance with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to facilitate selective reactions elsewhere in the molecule. nih.govnih.gov

Table 2: Common Methods for Nitrile Reduction

Reagent(s) Product Key Features
H₂, Raney Ni or Pd/C Primary Amine Standard catalytic hydrogenation.
LiAlH₄, then H₂O Primary Amine Potent hydride reagent.
Ammonia Borane (NH₃BH₃) Primary Amine Catalyst-free reduction under thermal conditions. organic-chemistry.org
NiCl₂, NaBH₄ Primary Amine Forms catalytic nickel boride. organic-chemistry.org

Nucleophilic Addition Reactions to the Nitrile (e.g., Grignard, Organolithium, Alcoholysis)

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.commasterorganicchemistry.com

Grignard and Organolithium Addition : These reagents add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. masterorganicchemistry.com This provides a powerful method for creating a new carbon-carbon bond and introducing a ketone functionality. For instance, reaction with methylmagnesium bromide followed by hydrolysis would yield (2R,4R)-1-Boc-2-acetyl-4-hydroxypyrrolidine. It should be noted that the C4-hydroxyl group may need protection prior to the addition of these highly basic organometallic reagents to prevent side reactions.

Alcoholysis (Pinner Reaction) : In the presence of an alcohol and a strong acid catalyst (like HCl), nitriles can undergo alcoholysis to form an imidate ester hydrochloride salt. This reaction, known as the Pinner reaction, can be a useful pathway for generating other carboxylic acid derivatives.

[3+2] Cycloaddition Reactions (e.g., nitrile oxides, nitrilimines)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. uchicago.edursc.org This strategy is a cornerstone of modern heterocyclic chemistry.

With Nitrile Oxides : Reaction with a nitrile oxide (generated in situ, for example, from an oxime) yields a 1,2,4-oxadiazole (B8745197) ring fused or appended to the pyrrolidine (B122466) C2 position.

With Nitrilimines : Nitrilimines, which are highly reactive 1,3-dipoles, can also undergo cycloaddition with the nitrile to form 1,2,4-triazole (B32235) derivatives. wikipedia.org

These cycloaddition reactions provide direct access to complex heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.netenamine.net

Amidine and Tetrazole Formation

The nitrile group serves as a precursor for the synthesis of amidines and tetrazoles, which are important functional groups in drug design.

Amidine Formation : Amidines can be synthesized via the Pinner reaction intermediate (imidate) by treating it with ammonia or an amine.

Tetrazole Formation : The reaction of the nitrile with an azide (B81097) source, commonly sodium azide (NaN₃), often in the presence of an ammonium (B1175870) salt or a Lewis acid catalyst like zinc salts, leads to the formation of a 5-substituted 1H-tetrazole. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This transformation is a [3+2] cycloaddition where the azide acts as the 1,3-dipole. youtube.com Tetrazoles are often used as bioisosteres for carboxylic acids in drug molecules. wikipedia.org

Table 3: Synthesis of Tetrazoles from Nitriles

Reagents Product Reaction Type
NaN₃, NH₄Cl or Zn(II) salt 5-substituted 1H-tetrazole [3+2] Cycloaddition

Reactions of the C4-Hydroxyl Group

The secondary hydroxyl group at the C4 position provides another site for strategic derivatization, allowing for the introduction of various functionalities and modification of the molecule's properties.

Common transformations of the C4-hydroxyl group include:

Oxidation : Oxidation of the secondary alcohol to a ketone (4-oxopyrrolidine derivative) can be achieved using a variety of modern oxidizing agents. Common reagents include the Dess-Martin periodinane (DMP), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or chromium-based reagents. The resulting ketone is a valuable intermediate for further modifications, such as reductive amination or Wittig-type reactions.

Esterification : The hydroxyl group can be readily acylated to form esters using acyl chlorides, anhydrides, or through coupling with carboxylic acids using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the introduction of a wide range of ester moieties.

Etherification : Formation of ethers can be accomplished under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis).

Mitsunobu Reaction : This reaction allows for the inversion of the stereochemistry at the C4 position. ed.ac.uk Treatment of the alcohol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a nucleophile (like benzoic acid) leads to the formation of an ester with inverted configuration. Subsequent hydrolysis can yield the (4S)-hydroxy derivative. ed.ac.uk

Fluorination : Deoxyfluorination can be achieved using reagents like morpholinosulfur trifluoride, converting the hydroxyl group to a fluorine atom, which is a common modification in medicinal chemistry to alter metabolic stability and binding properties. ed.ac.uk

Table 4: Representative Reactions of the C4-Hydroxyl Group

Reaction Type Reagents Product Functional Group
Oxidation Dess-Martin Periodinane (DMP) Ketone
Esterification Acyl Chloride, Pyridine Ester

Oxidation to Ketones

The C4-hydroxyl group can be oxidized to the corresponding ketone, yielding (2R)-1-Boc-2-cyano-4-oxopyrrolidine. This transformation introduces an electrophilic carbonyl center, opening up further synthetic possibilities such as reductive amination, Wittig reactions, or aldol (B89426) condensations. A variety of modern, mild oxidation protocols can be employed to achieve this conversion with high efficiency while preserving the other functional groups.

Common methods include:

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A popular method due to its mild, neutral conditions and broad functional group tolerance.

TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) is effective for oxidizing secondary alcohols. This method has been successfully applied to related N-Boc protected hydroxyproline (B1673980) derivatives. mdpi.com

Oxidation MethodKey ReagentsTypical Conditions
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineAnhydrous, Low Temperature (-78 °C to RT)
Dess-Martin Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room Temperature
TEMPO-mediated TEMPO (cat.), NaOCl or other co-oxidantBiphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT

Mitsunobu Reactions and Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the functionalization of alcohols and is particularly notable for its ability to invert the stereochemistry at the reacting center. wikipedia.orgorganic-chemistry.org When applied to (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, this reaction allows for the conversion of the C4-hydroxyl group into a variety of other functionalities with concomitant inversion of its stereocenter, yielding the corresponding (4S) derivative.

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation transforms the hydroxyl into an excellent leaving group. Subsequent nucleophilic attack by a suitable pronucleophile occurs via an Sₙ2 mechanism, resulting in clean inversion of configuration. wikipedia.orgorganic-chemistry.org

Common nucleophiles for this reaction include carboxylic acids (to form inverted esters), phenols (for inverted aryl ethers), and nitrogen nucleophiles like phthalimide. organic-chemistry.org The choice of nucleophile must have a pKa generally less than 13 to effectively participate in the reaction. wikipedia.org

ComponentExample Reagent(s)Role
Phosphine Triphenylphosphine (PPh₃)Oxygen scavenger, activates the alcohol
Azodicarboxylate DEAD, DIADActivator, proton acceptor
Nucleophile Benzoic Acid, PhthalimideReplaces the hydroxyl group via Sₙ2 attack

Halogenation and Subsequent Substitution Reactions

The C4-hydroxyl group can be converted into a halogen (Cl, Br, or I), transforming it into a more versatile leaving group for nucleophilic substitution reactions. Standard halogenating agents can be used, although care must be taken to select conditions compatible with the Boc and cyano groups. For instance, treatment with thionyl chloride (SOCl₂) can yield the C4-chloro derivative, while phosphorus tribromide (PBr₃) can be used for bromination.

Once halogenated, the pyrrolidine becomes an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can be introduced at the C4 position, including azides, cyanides, thiolates, and amines. This two-step sequence (halogenation followed by substitution) provides a broader scope of potential transformations than the direct Mitsunobu reaction, albeit without the guaranteed stereochemical inversion if the reaction mechanism has Sₙ1 character. The reaction of a halogenoalkane with a nucleophile like aqueous hydroxide results in the formation of an alcohol. savemyexams.com

Elimination Reactions Leading to Olefins

Elimination reactions of the C4-hydroxyl group (or its derivatives) can be used to introduce a double bond within the pyrrolidine ring, leading to the formation of a 2,3- or 3,4-dihydropyrrole (pyrroline) derivative. Dehydration of the alcohol can be achieved under acidic conditions, though this risks cleaving the acid-labile Boc group.

A more controlled method involves converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) and then treating it with a non-nucleophilic strong base, such as 1,8-diazabicycloundec-7-ene (DBU), to induce E2 elimination. Furthermore, elimination can sometimes be observed as a competing side reaction during Mitsunobu reactions, particularly with sterically hindered substrates. nih.gov This provides a direct route from the alcohol to the olefin under relatively mild conditions. nih.gov

Boc Deprotection and Subsequent Functionalization of the Pyrrolidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. fishersci.co.uk Its removal from the pyrrolidine nitrogen unmasks the secondary amine, which can then be functionalized through N-alkylation, N-acylation, N-arylation, reductive amination, or other amine-specific chemistries. This step is crucial for incorporating the pyrrolidine scaffold into larger molecular structures.

Acidic and Basic Deprotection Conditions

The Boc group can be removed under both acidic and basic conditions, providing flexibility when other sensitive functional groups are present in the molecule. sci-hub.se

Acidic Deprotection: This is the most common method for Boc removal. fishersci.co.ukjk-sci.com It involves treating the substrate with a strong acid, which cleaves the tert-butyl carbamate. jk-sci.com The reaction proceeds through the formation of a stable tert-butyl cation. jk-sci.com Common reagent systems include:

Trifluoroacetic Acid (TFA): Typically used in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. fishersci.co.ukjk-sci.comcommonorganicchemistry.com

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate. fishersci.co.uknih.gov

Basic Deprotection: While Boc groups are generally stable to bases, they can be cleaved under specific basic or nucleophilic conditions, which is advantageous for substrates containing acid-sensitive moieties. sci-hub.se This is less common for unactivated amines but can be achieved. For example, refluxing with sodium t-butoxide in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of water has been shown to deprotect primary Boc-amines. sci-hub.se Other methods for certain substrates include using sodium carbonate in refluxing DME or NaBH₄ in ethanol (B145695) for specific N-Boc-heterocycles. nih.govarkat-usa.org

Deprotection TypeCommon ReagentsSolventTemperature
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature
Acidic Hydrochloric Acid (HCl)1,4-Dioxane or MethanolRoom Temperature
Basic Sodium t-butoxide, H₂O (cat.)Tetrahydrofuran (THF)Reflux

Reductive and Oxidative Cleavage Strategies

The functional groups of this compound, namely the nitrile at C2 and the N-Boc protecting group, can be selectively cleaved or transformed under various reductive and oxidative conditions.

Cleavage and Transformation of the Cyano Group

The cyano group at the C2 position is a versatile precursor for other functional groups. Reductive methods can convert the nitrile to a primary amine, while oxidative or hydrolytic conditions can yield a carboxylic acid.

Reductive Cleavage: The reduction of the nitrile to an aminomethyl group is a common transformation. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, the reduction of related α-aminonitriles with LiAlH₄ is a known method for producing the corresponding diamines. researchgate.net This transformation converts the cyano group into a valuable primary amine handle for further functionalization, such as acylation or alkylation.

Oxidative and Hydrolytic Cleavage: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring elevated temperatures. This converts the 2-cyano-pyrrolidine into a proline derivative. Alternatively, oxidative cleavage of alkynes to carboxylic acids has been achieved electrochemically, suggesting that similar oxidative pathways might be explored for nitriles. organic-chemistry.org Methods for the oxidative cleavage of alkenes using reagents like potassium permanganate (B83412) or osmium tetroxide also exist in the broader context of organic synthesis. youtube.com

Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and the numerous methods available for its removal. nih.gov

Acidic Cleavage: The most common method for Boc deprotection is treatment with strong acids. youtube.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, ethyl acetate), efficiently cleave the Boc group to liberate the secondary amine. mdpi.com The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. youtube.com Lewis acids like tin(IV) chloride (SnCl₄), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) can also effect Boc removal, sometimes offering selectivity in the presence of other acid-sensitive groups. acsgcipr.org

Thermal Cleavage: N-Boc groups can also be removed thermally, often by heating at high temperatures in an appropriate solvent. acsgcipr.org Studies have shown that thermal deprotection can be achieved in various solvents, with methanol and trifluoroethanol being particularly effective in continuous flow systems. nih.gov This method can sometimes offer selectivity; for example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov However, high temperatures may induce side reactions or racemization in sensitive substrates. acsgcipr.org

Alternative Methods: Other reagents, such as oxalyl chloride in methanol, have been developed for the mild deprotection of N-Boc groups at room temperature. rsc.org This method is effective for a range of aliphatic, aromatic, and heterocyclic substrates. rsc.org

Table 1: Comparison of N-Boc Deprotection Methods

MethodTypical ReagentsConditionsAdvantagesLimitationsReference
Acidic CleavageTFA, HCl, H₃PO₄, Lewis Acids (e.g., SnCl₄, ZnBr₂)Room temperature or mild heatingFast, efficient, widely applicableHarsh conditions may not be suitable for acid-sensitive substrates youtube.commdpi.comacsgcipr.org
Thermal CleavageHeat (often in a high-boiling solvent like water or TFE)High temperatures (e.g., 150-240 °C)Catalyst-free, can be selectiveRequires high energy, potential for side reactions (e.g., racemization) nih.govacsgcipr.org
Oxalyl Chloride(COCl)₂ in MethanolRoom temperatureMild conditions, good yieldsReagent is toxic and moisture-sensitive rsc.org

Acylation and Alkylation Reactions on the Pyrrolidine Nitrogen

Following the removal of the Boc protecting group, the newly exposed secondary amine of the pyrrolidine ring becomes a nucleophilic site for a variety of functionalization reactions, most notably acylation and alkylation. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceutical agents.

N-Acylation: The free pyrrolidine nitrogen can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. youtube.com These reactions are typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The Schotten-Baumann procedure, which uses an aqueous base, is a classic method for acylating amines. youtube.com Even less reactive amines can be effectively acylated with highly reactive acyl halides. youtube.com This reaction allows for the introduction of a wide array of amide functionalities onto the pyrrolidine scaffold. For instance, the reaction of (S)-(1-ethylpyrrolidin-2-yl)methanamine with a specific acyl chloride is a key step in the synthesis of the antipsychotic drug Raclopride. nih.gov

N-Alkylation: Alkylation of the pyrrolidine nitrogen introduces alkyl or aryl groups, a common strategy in drug design. This is typically achieved by reacting the deprotected amine with an alkyl halide (e.g., alkyl iodide) or by reductive amination with an aldehyde or ketone. researchgate.net Direct alkylation with alkyl halides often requires a base like potassium carbonate. nih.gov Reductive amination, involving the formation of an iminium ion followed by reduction (e.g., with sodium triacetoxyborohydride), is another powerful method for N-alkylation. These strategies are crucial for synthesizing various substituted pyrrolidine and piperidine (B6355638) derivatives. researchgate.netbiu.ac.il

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

Skeletal editing of the pyrrolidine ring through expansion or contraction reactions provides access to different heterocyclic systems, such as piperidines or smaller rings, which are valuable in medicinal chemistry.

Ring Expansion: The pyrrolidine ring can be expanded to a six-membered piperidine ring. A common strategy involves the rearrangement of a pyrrolidin-2-ylmethanol (B129387) derivative. documentsdelivered.com For example, treatment of N-substituted prolinol with a reagent like thionyl chloride can induce a ring expansion to form a 3-chloropiperidine, which can be further functionalized. This method provides access to optically active 3-hydroxypiperidines and 3-aminopiperidine derivatives. documentsdelivered.com Such reactions are valuable as piperidine and its derivatives are core structures in many bioactive compounds, including analgesics. researchgate.netnih.govgoogle.com

Ring Contraction: While less common for the pyrrolidine ring itself, ring contraction methodologies are well-established for larger rings to form pyrrolidines. For example, pyridines can undergo a photo-promoted ring contraction with silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.govnih.gov Another synthetic strategy involves an asymmetric allylic alkylation followed by a thermal ring contraction to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov These methods highlight advanced strategies in organic synthesis to access complex pyrrolidine scaffolds from different cyclic precursors. researchgate.net

Stereochemical Retention and Inversion During Functionalization

Controlling the stereochemistry at the C2 and C4 positions during functionalization is critical for maintaining the desired biological activity of the final molecule. Reactions can be designed to either retain the existing stereoconfiguration or invert it.

Stereochemical Inversion at C4: The hydroxyl group at the C4 position is a key handle for introducing new functionality. The stereochemistry at this center can be inverted with high fidelity using the Mitsunobu reaction. organic-chemistry.orgatlanchimpharma.com This reaction allows for the conversion of a secondary alcohol to a variety of functional groups (e.g., esters, azides) with a clean inversion of the stereocenter. organic-chemistry.orgnih.gov The reaction proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD), followed by an Sₙ2 attack by a suitable nucleophile. organic-chemistry.org This method is particularly powerful for inverting sterically hindered alcohols. orgsyn.org The synthesis of the muscle relaxant Rocuronium Bromide, for instance, involves a step where a steroid condenses with pyrrolidine, resulting in an inversion of the stereocenter. nih.gov

Stereochemical Retention and Neighboring Group Participation: In other substitution reactions, the stereochemistry at C4 can be retained. This often occurs through a double inversion mechanism facilitated by neighboring group participation (NGP) from the C4-hydroxyl group itself. wikipedia.orgchemeurope.comlibretexts.org The hydroxyl group can act as an internal nucleophile, first displacing a leaving group (e.g., a tosylate) to form a strained bicyclic intermediate (an epoxide or oxetane-like structure). A subsequent attack by an external nucleophile opens this intermediate. Since both steps are Sₙ2 reactions, each proceeding with inversion, the net result is retention of the original stereochemistry. The rate of such reactions is often significantly accelerated compared to analogous systems without the participating group. wikipedia.org This principle is a powerful tool for controlling stereochemical outcomes in complex molecules.

Table 2: Stereochemical Outcomes in C4 Functionalization

Reaction TypeTypical ReagentsStereochemical OutcomeMechanismReference
Mitsunobu ReactionPPh₃, DEAD, Nucleophile (e.g., RCOOH, HN₃)InversionSingle Sₙ2 displacement organic-chemistry.orgatlanchimpharma.comnih.gov
Substitution with NGP1. Activate OH (e.g., as OTs) 2. External NucleophileRetentionDouble Sₙ2 displacement (intramolecular then intermolecular) wikipedia.orgchemeurope.com

Applications of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine in Complex Molecule Synthesis

Chiral Building Block for Natural Product Total Synthesis

The enantiopure nature of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine makes it an ideal chiron for the synthesis of various natural products, where the precise control of stereochemistry is paramount.

Pyrrolizidine (B1209537) and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a wide range of biological activities. kib.ac.cnnih.gov The pyrrolidine (B122466) ring is the core structural motif in these bicyclic systems. While direct total syntheses of specific pyrrolizidine or indolizidine alkaloids starting from this compound are not extensively documented in readily available literature, the strategic importance of similar 4-hydroxypyrrolidine precursors is well-established. kib.ac.cnnih.gov

For instance, the synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, often involves the use of chiral pyrrolidine intermediates derived from sources like (S)-pyroglutamic acid. nih.gov These syntheses highlight the importance of the hydroxyl group on the pyrrolidine ring for further functionalization and construction of the bicyclic core. The nitrile group in this compound offers a versatile handle that can be converted into various other functional groups, such as an amine or a carboxylic acid, which are necessary for the cyclization to form the indolizidine or pyrrolizidine skeleton. researchgate.netnih.govnih.gov A general strategy could involve the reduction of the nitrile to a primary amine, followed by intramolecular cyclization to forge the second five-membered ring of the pyrrolizidine core or the six-membered ring of the indolizidine core.

The application of this compound extends to the synthesis of more complex polycyclic natural products where the pyrrolidine ring is embedded within a larger molecular architecture. While specific examples detailing the use of this exact compound are sparse, the utility of the pyrrolidine motif as a key structural element in complex natural products is widely recognized.

The synthesis of bioactive natural products containing a 2-pyridone core, for example, demonstrates the modular nature of complex molecule synthesis where different heterocyclic building blocks are combined. researchgate.net In a hypothetical scenario, the this compound could serve as a chiral scaffold onto which other ring systems are constructed. The hydroxyl and nitrile functionalities provide orthogonal points for chemical manipulation, allowing for the stepwise assembly of a polycyclic framework.

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. The rigid pyrrolidine scaffold of this compound is an excellent template for creating constrained peptide mimics.

The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc-protected amine can be deprotected to reveal a primary amine. These two functional groups, along with the hydroxyl group, provide the necessary handles to incorporate amino acid side chains or to couple the pyrrolidine unit into a larger peptide sequence. The defined stereochemistry of the pyrrolidine ring helps to control the spatial orientation of the appended groups, which is crucial for binding to biological targets.

Precursor for Advanced Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the demand for novel, three-dimensional scaffolds to explore new chemical space is ever-growing. This compound serves as a valuable precursor for such scaffolds, enabling the development of potent and selective enzyme inhibitors and receptor ligands.

A significant application of pyrrolidine-2-carbonitrile (B1309360) derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. wikipedia.orgnih.govmdpi.comnih.gov While these inhibitors are often based on the pyrrolidine-2-carbonitrile core, the synthetic strategies can be adapted from precursors like this compound.

The general structure of many DPP-4 inhibitors features a substituted aminocarbonyl group attached to the nitrogen of the pyrrolidine ring. nih.gov The nitrile group is crucial for binding to the active site of the enzyme. mdpi.com The hydroxyl group on the pyrrolidine ring of this compound can be used to introduce further diversity into the scaffold, potentially leading to improved potency, selectivity, or pharmacokinetic properties. For example, a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized and shown to be potent DPP-4 inhibitors, highlighting the tolerance for substitution at the 4-position of the pyrrolidine ring. nih.gov

Compound ClassTarget EnzymeKey Structural Feature
Pyrrolidine-2-carbonitrile derivativesDipeptidyl Peptidase-4 (DPP-4)Pyrrolidine-2-carbonitrile
4-Fluoropyrrolidine-2-carbonitrile derivativesDipeptidyl Peptidase-4 (DPP-4)4-Fluoropyrrolidine-2-carbonitrile

The stereochemically defined nature of this compound makes it an excellent starting point for the design and synthesis of chiral ligands that can selectively interact with specific receptor subtypes. A notable example is the development of ligands for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for the treatment of various neurological and psychiatric disorders. ub.edunih.govnih.gov

Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning receptor activity. ub.edu The development of mGluR5 negative allosteric modulators based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) core showcases the use of complex heterocyclic scaffolds in ligand design. researchgate.net While not a direct application, the synthesis of such scaffolds could potentially start from or incorporate chiral building blocks like this compound to introduce specific stereochemical features that could enhance binding affinity and selectivity. The pyrrolidine ring can serve as a rigid core to which various aromatic and heterocyclic substituents are attached to optimize interactions with the receptor binding pocket.

Stereodivergent Synthesis of Analog Libraries

The synthesis of stereoisomeric libraries is a powerful tool in drug discovery, allowing for the exploration of the relationship between a molecule's three-dimensional structure and its biological activity. The defined stereochemistry of This compound makes it an excellent starting point for stereodivergent synthesis.

The hydroxyl group at the C4 position can be inverted through a Mitsunobu reaction or by an oxidation-reduction sequence to generate the corresponding (2R,4S) diastereomer. This allows for the generation of two of the four possible stereoisomers from a single precursor. Furthermore, the cyano group at C2 can be transformed into a variety of other functional groups, such as amines or carboxylic acids, with retention or inversion of configuration, further expanding the diversity of the resulting analog library. While specific examples detailing the use of This compound in large-scale stereodivergent library synthesis are not extensively documented in publicly available literature, the principles of stereochemical manipulation of similar 4-hydroxyproline (B1632879) derivatives are well-established. researchgate.net

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The pyrrolidine scaffold is a common feature in a variety of agrochemicals, including herbicides, fungicides, and insecticides. google.com The unique conformational constraints and potential for biological activity imparted by the pyrrolidine ring make it an attractive moiety for the design of new crop protection agents. For instance, certain pyrrolidinone derivatives have been patented as herbicides. google.com

While direct evidence of This compound being used in the synthesis of commercial agrochemicals is limited in the available literature, its structural features suggest its potential as a valuable intermediate. The hydroxyl and cyano groups can be functionalized to introduce different pharmacophores, and the chiral nature of the scaffold can lead to enhanced selectivity and efficacy, a critical aspect in modern agrochemical research. researchgate.net

Contributions to Catalyst and Ligand Design

The rigid, chiral scaffold of pyrrolidine derivatives makes them ideal candidates for the development of asymmetric catalysts and ligands. nih.govmdpi.com

Development of Chiral Pyrrolidine-Derived Organocatalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and pyrrolidine-based catalysts, particularly those derived from proline, are among the most successful. mdpi.com The development of novel organocatalysts often involves the modification of the pyrrolidine ring to fine-tune steric and electronic properties.

This compound serves as a promising precursor for a new generation of organocatalysts. The hydroxyl group can be used as a handle to introduce additional coordinating groups, while the cyano group can be converted to an amine or other functionalities that can participate in catalysis. For example, the corresponding aminomethylpyrrolidine, obtained via reduction of the nitrile, could be further derivatized to create bifunctional catalysts capable of promoting a variety of asymmetric transformations.

Application as Chiral Ligands in Asymmetric Metal Catalysis

Chiral ligands are essential for enantioselective metal-catalyzed reactions. The defined stereochemistry of This compound makes it an attractive scaffold for the synthesis of novel chiral ligands. The hydroxyl group can be derivatized to introduce phosphine (B1218219), amine, or other coordinating moieties. Similarly, the cyano group can be transformed into a coordinating group. The resulting bidentate or tridentate ligands can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Scaffold for Bioconjugation and Probe Development

The development of bioconjugates and chemical probes is crucial for understanding biological processes and for the development of new diagnostic and therapeutic agents. medchemexpress.comsymeres.comnih.gov The pyrrolidine scaffold, with its biocompatibility and versatile functionalization possibilities, is increasingly being used in this area. medchemexpress.com

The hydroxyl group of This compound provides a convenient attachment point for linkers used in bioconjugation, such as in the formation of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com For instance, related hydroxyproline (B1673980) derivatives are utilized as linkers in ADCs. medchemexpress.commedchemexpress.com

Furthermore, the cyano group can be a precursor to functionalities suitable for the attachment of fluorescent dyes or other reporter groups, enabling the development of chemical probes for bioimaging applications. rsc.orgrsc.orgnih.gov The rigid pyrrolidine scaffold helps to control the spatial orientation of the attached probe, which can be critical for its function.

Mechanistic Biochemical and Preclinical Biological Investigations of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine Derivatives

Molecular Target Identification and In Vitro Characterization

The derivatives of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine have been investigated for their interaction with various biological targets, including enzymes and receptors. The inherent features of the pyrrolidine (B122466) ring, which can mimic the structure of proline, combined with the reactive potential of the cyano group, make these compounds particularly interesting for inhibitor design.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., competitive, non-competitive, uncompetitive, irreversible)

Derivatives of cyanopyrrolidines are a well-established class of inhibitors for certain serine proteases, most notably dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.netconsensus.app DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The cyanopyrrolidine scaffold mimics the proline residue of natural substrates of DPP-IV. researchgate.net

The mechanism of inhibition by these compounds is often covalent and reversible. The nitrile group (cyano group) is electrophilic and can be attacked by the catalytic serine residue in the active site of the enzyme. medchemexpress.com This forms a covalent but reversible thioimidate adduct, effectively inactivating the enzyme. The stability of this adduct can be tuned by modifications to the pyrrolidine ring and its substituents, influencing the duration of action of the inhibitor. While many cyanopyrrolidine inhibitors are reversible, the formation of a covalent bond can also lead to time-dependent inhibition. nih.gov

The kinetics of inhibition can vary depending on the specific derivative. Some may exhibit competitive inhibition by directly competing with the substrate for the active site. Others can display non-competitive or mixed inhibition, potentially by binding to an allosteric site or to the enzyme-substrate complex. frontiersin.org For instance, in a study of flavonoid inhibitors of DPP-4, myricetin (B1677590) was found to be a non-competitive inhibitor, while others showed mixed-type inhibition. frontiersin.org The specific kinetics of this compound derivatives would depend on the specific modifications made to the parent molecule.

Table 1: Representative Cyanopyrrolidine-based DPP-IV Inhibitors and their Potency

Compound Target Enzyme IC50 Notes
Vildagliptin DPP-IV ~2-3 nM A marketed drug for type 2 diabetes. nih.govconsensus.app
Saxagliptin DPP-IV ~0.5-1 nM A potent, marketed DPP-IV inhibitor. nih.govconsensus.app

Receptor Binding Affinity and Selectivity Profiling (in vitro assays)

The pyrrolidine scaffold is a common motif in ligands for various G protein-coupled receptors (GPCRs), including opioid, dopamine, and muscarinic receptors. The rigid structure of the pyrrolidine ring can help to position key pharmacophoric elements in the correct orientation for receptor binding. The hydroxyl group on the (2R,4R)-4-hydroxypyrrolidine core can participate in hydrogen bonding interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.

While specific receptor binding data for derivatives of this compound are not extensively reported in the public domain, the general utility of the pyrrolidine scaffold suggests its potential in this area. For example, derivatives of 14-O-substituted naltrexone, which contain a different core structure but are also receptor ligands, have been studied for their selectivity profile at opioid receptors. nih.gov The development of selective ligands often involves screening against a panel of receptors to determine the binding affinity (Ki) and selectivity. A hypothetical selectivity profile for a derivative might look like the following:

Table 2: Hypothetical Receptor Binding Profile for a (2R,4R)-4-hydroxypyrrolidine Derivative

Receptor Ki (nM) Selectivity vs. Receptor X
Receptor X 10 -
Receptor Y 100 10-fold

Allosteric Modulation and Orthosteric Site Probing

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govrsc.org This can lead to more subtle and potentially safer pharmacological effects compared to direct agonists or antagonists. frontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the binding or efficacy of the orthosteric ligand, respectively. mdpi.com

The pyrrolidine scaffold can be incorporated into molecules designed as allosteric modulators. nih.gov The development of such molecules often involves high-throughput screening to identify compounds that modulate the function of the orthosteric ligand. rsc.org While specific examples of this compound derivatives as allosteric modulators are not prominent in the literature, the structural features of the scaffold make it a plausible component for such molecules. For instance, some allosteric modulators of GPCRs are known to be more lipophilic and rigid than their orthosteric counterparts, characteristics that can be engineered into derivatives of the title compound. nih.gov

Substrate Mimicry and Transition State Analogues

The (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid structure is an analogue of cis-4-hydroxy-D-proline, a non-standard amino acid. medchemexpress.comnih.gov Proline and its hydroxylated forms are key components of many proteins and peptides, and their unique cyclic structure imposes conformational constraints. sigmaaldrich.com Derivatives of this compound can therefore act as mimics of proline-containing substrates for various enzymes.

Furthermore, the scaffold can be used to design transition state analogues. nih.govwikipedia.org Enzymes catalyze reactions by stabilizing the high-energy transition state of the substrate. scispace.com A molecule that mimics this transition state can bind to the enzyme with very high affinity, acting as a potent inhibitor. nih.govwikipedia.orgaklectures.com For a protease, the transition state often involves a tetrahedral carbon intermediate. The cyanopyrrolidine moiety, upon attack by a catalytic residue like serine, forms a tetrahedral intermediate, thus mimicking the transition state of peptide bond hydrolysis. researchgate.net This principle is central to the design of the DPP-IV inhibitors mentioned earlier.

Role in Biological Probe and Chemical Tool Development

Beyond direct therapeutic applications, derivatives of this compound are valuable for developing chemical probes to study biological systems.

Design and Synthesis of Activity-Based Probes for Protease and Hydrolase Studies

Activity-based probes (ABPs) are powerful tools for functional proteomics. nih.govnih.govnih.gov They are small molecules that typically consist of three components: a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. nih.gov

The cyanopyrrolidine scaffold is an excellent platform for creating ABPs targeting certain proteases and hydrolases. researchgate.netrsc.org In this context:

Warhead: The cyano group serves as an electrophilic warhead that can react with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site to form a stable covalent bond. researchgate.net

Recognition Element: The pyrrolidine ring and its substituents can be modified to provide selectivity for a particular enzyme or enzyme family.

Reporter Tag: A reporter tag can be attached to the pyrrolidine, often at the N1 position after removal of the Boc group, via a linker.

Such probes have been designed to target deubiquitinating enzymes (DUBs), such as UCHL1. researchgate.netrsc.orgimperial.ac.uk These probes allow for the specific labeling and identification of active enzymes in complex biological samples, providing insights into their function and regulation.

Table 3: Example of a Cyanopyrrolidine-Based Activity-Based Probe

Probe Component Function Example Moiety
Recognition Element Targets specific enzymes Substituted cyanopyrrolidine
Warhead Covalently modifies the active site Nitrile (cyano) group

Development of Fluorescent and Affinity Ligands for Target Validation

To confirm the molecular targets of bioactive compounds and understand their engagement in a complex biological system, researchers often develop chemical probes. Fluorescent and affinity ligands are indispensable tools in this process. nih.gov A fluorescent ligand is created by attaching a fluorophore (a fluorescent dye) to the bioactive molecule. This allows for the direct visualization of the compound's localization in cells or tissues and can be used in assays to quantify binding to a target protein. rsc.org The key challenge in designing such probes is to append the fluorescent tag without disrupting the specific interactions between the parent molecule and its biological target. For a derivative of this compound, a fluorophore could be strategically attached at a position determined by structure-activity relationship (SAR) studies to be tolerant of modification, preserving the crucial binding elements like the cyano and hydroxyl groups.

Affinity ligands are used in techniques like affinity-based protein profiling (ABPP) to isolate and identify the binding partners of a compound from a complex protein mixture. This typically involves modifying the parent compound with a "handle" (like a biotin (B1667282) tag) that can be used for pull-down experiments, and often a photoreactive group that forms a covalent bond with the target upon UV irradiation. The isolated protein can then be identified using mass spectrometry. The development of such probes from a this compound core would be a critical step in validating the molecular target of a new inhibitor and uncovering potential off-target effects.

Chemical Genetics Approaches Utilizing Pyrrolidine Probes

Chemical genetics is a powerful strategy that uses small molecules to modulate the function of specific proteins, offering a level of temporal and spatial control that can be difficult to achieve with traditional genetic methods. nih.gov A cornerstone of chemical genetics is the "bump-and-hole" approach, where a protein's active site is mutated (the "hole") to accommodate a modified, often bulkier, inhibitor (the "bumped" probe). nih.gov This engineered pair allows for highly specific inhibition of the mutant protein without affecting its wild-type counterpart.

A derivative of this compound could serve as the basis for such a chemical probe. By identifying a non-essential region of the molecule from SAR studies, a bulky group could be introduced. This modified pyrrolidine probe would then be used in concert with a genetically engineered target protein, where a corresponding mutation creates a pocket to accept the probe. This strategy provides a rigorous method for validating that the observed cellular or organismal phenotype is a direct result of inhibiting the intended target. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Table 1: Illustrative Structure-Activity Relationship (SAR) for Pyrrolidine-Based DPP-IV Inhibitors
CompoundR1 (N-substituent)R2 (C4-substituent)DPP-IV Inhibition IC50 (nM)
A-Glycyl-Adamantyl-OH5
B-Glycyl-Adamantyl-F8
C-Glycyl-Adamantyl-H50
D-Acetyl-OH>1000
E-Glycyl-Phenyl-OH150

This table is illustrative, based on general findings in the literature for pyrrolidine-based DPP-IV inhibitors, demonstrating the impact of substitutions on potency.

The pyrrolidine ring's non-planar, puckered conformation and its multiple stereocenters are critical determinants of biological activity. nih.govnih.gov The specific (2R,4R) stereochemistry of the title compound fixes the substituents in a defined three-dimensional arrangement. The cyano group at the 2-position and the hydroxyl group at the 4-position adopt a trans configuration. This precise spatial orientation is paramount for fitting into the chiral binding pocket of a target protein. Even minor changes to this stereochemistry can lead to a dramatic loss of potency, as the alternative stereoisomer may be unable to achieve the necessary binding interactions. nih.govacs.org For example, studies on various chiral molecules have shown that only specific enantiomers or diastereomers exhibit the desired biological effect, a principle that is fundamental to asymmetric synthesis in drug development. nih.govacs.org The (S)-configuration at the C2 position is often crucial for the activity of 2-cyanopyrrolidine inhibitors of DPP-IV. nih.gov

Each functional group on the this compound scaffold plays a distinct role in molecular recognition and physicochemical properties.

The Cyano Group (-CN): The nitrile is a key pharmacophore in many inhibitors. Its linear geometry and strong electron-withdrawing nature allow it to act as a hydrogen bond acceptor or engage in dipole-dipole interactions. researchgate.netnih.gov In some enzyme inhibitors, the nitrile can act as a reversible covalent "warhead," forming a transient bond with a catalytic residue (e.g., a serine hydroxyl) in the enzyme's active site. Modification or removal of this group typically leads to a significant loss of potency.

The Hydroxyl Group (-OH): The 4-hydroxyl group can serve as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule in the target's binding site. youtube.com It also influences the molecule's polarity and solubility. Replacing the hydroxyl with other groups can probe the importance of this hydrogen bonding capability.

The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group in synthesis. In a final compound, it is typically replaced with other substituents to explore interactions with different regions of the target protein. The nature of the N-substituent is often a primary driver of potency and selectivity, as demonstrated in many pyrrolidine-based inhibitor series where large, hydrophobic groups at this position can significantly enhance binding affinity. nih.gov

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. ipinnovative.comdrughunter.comspirochem.com This approach can be applied to the this compound scaffold to fine-tune its properties.

Cyano Group Bioisosteres: The nitrile group can be replaced by other small, polar groups. A classic bioisostere is a carbonyl (ketone) group, though this changes the local geometry. researchgate.net Small, five-membered heterocycles like oxadiazoles (B1248032) or triazoles can also mimic the hydrogen-bonding and dipole characteristics of the nitrile while potentially improving metabolic stability. nih.govdrughunter.com

Hydroxyl Group Bioisosteres: The hydroxyl group can be replaced with other groups capable of hydrogen bonding. u-tokyo.ac.jp Fluorine is a common replacement, as it is a weak hydrogen bond acceptor but significantly alters electronic properties and can block metabolic oxidation. ajptr.com An amino group (NH2) is another classic bioisostere for a hydroxyl group, maintaining hydrogen bonding potential but altering the pKa. u-tokyo.ac.jp

Table 2: Potential Bioisosteric Replacements for Functional Groups of a (2R,4R)-4-Hydroxypyrrolidine-2-carbonitrile Scaffold
Original GroupPotential BioisostereRationale / Potential Impact
Cyano (-C≡N)Ketone (-C=O)Maintains polarity and H-bond acceptor ability; alters geometry. researchgate.net
Cyano (-C≡N)Oxadiazole RingMimics size and electronic properties; may improve metabolic stability. drughunter.com
Hydroxyl (-OH)Fluorine (-F)Similar size; increases lipophilicity; blocks metabolism; acts as H-bond acceptor. nih.gov
Hydroxyl (-OH)Amino (-NH2)Maintains H-bond donor/acceptor ability; introduces basicity. u-tokyo.ac.jp
Hydroxyl (-OH)Methoxyl (-OCH3)Removes H-bond donor ability; increases lipophilicity.

In Vivo Preclinical Pharmacological and Mechanistic Efficacy Assessment in Animal Models

The ultimate test of a potential therapeutic agent is its performance in a living organism. In vivo preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of compounds derived from the this compound scaffold. acs.org The choice of animal model is dictated by the therapeutic target. For example, in the development of DPP-IV inhibitors for diabetes, metabolically impaired animal models like obese Zucker (fa/fa) rats or db/db mice are commonly used. nih.govnih.gov

Key assessments in these models include:

Pharmacokinetic (PK) Profiling: This involves measuring the concentration of the compound in the blood plasma over time after administration. Key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability are determined. A primary goal of chemical modification is often to improve these PK properties to, for instance, allow for once-daily dosing. nih.govnih.gov

Efficacy Studies: These studies measure the desired therapeutic effect. For an anti-diabetic agent, this would involve an oral glucose tolerance test (OGTT), where the compound's ability to lower blood glucose levels after a sugar challenge is quantified. nih.govnih.gov

Target Engagement: In vivo studies can also confirm that the compound is hitting its intended target in the animal. This can be done by measuring a biomarker, such as the inhibition of plasma DPP-IV activity after the drug is administered.

Table 3: Representative In Vivo Data for an Oral DPP-IV Inhibitor (Compound 2) with a Pyrrolidine-like Scaffold
ParameterAnimal ModelValue / Result
In Vivo Potency (ED50, oral)C57BL/6J mice42 mg/kg
Efficacyob/ob miceImproved glucose tolerance in OGTT
MechanismC57BL/6J micePotent and rapid inhibition of circulating DPP-IV

Data adapted from a study on pyrazolidine-based DPP-IV inhibitors to illustrate typical in vivo assessment. nih.gov

Through these rigorous preclinical evaluations, derivatives of this compound can be optimized from a simple chemical scaffold into a promising drug candidate with demonstrated in vivo efficacy and a well-understood mechanism of action.

Target Engagement and Occupancy Studies in Animal Models

Target engagement studies for DPP-4 inhibitors derived from the cyanopyrrolidine scaffold are designed to confirm that these compounds bind to and inhibit the DPP-4 enzyme in a living system. For related compounds like sitagliptin, plasma DPP-4 activity was utilized as a key biomarker in the first-in-human studies to confirm target engagement. youtube.com Preclinical studies in mice demonstrated a clear dose-dependent inhibition of plasma DPP-4 activity, which correlated with the compound's efficacy. youtube.com

For Omarigliptin, a direct derivative, pharmacodynamic assays in preclinical models confirmed that its administration led to dose-dependent inhibition of plasma DPP-4. innpharmacotherapy.com This direct measurement of enzyme inhibition in vivo serves as definitive proof of target engagement. Preclinical data suggested that achieving approximately 80% inhibition of DPP-4 was necessary for maximal efficacy, a benchmark that guided further development and was confirmed in early clinical studies with related compounds. youtube.comnih.gov

Biomarker Modulation and Pathway Analysis in Preclinical Models

The inhibition of DPP-4 by cyanopyrrolidine derivatives initiates a cascade of downstream biomarker changes consistent with the enzyme's role in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov

Preclinical studies with DPP-4 inhibitors demonstrate that by engaging the target, these compounds prevent incretin degradation, leading to a measurable increase in the plasma concentrations of active GLP-1 and GIP. youtube.comresearchgate.net This modulation is a critical biomarker of the drug's activity. The elevated incretin levels, in turn, modulate further pathways: they stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner. youtube.comnih.gov Consequently, studies show increased levels of insulin and C-peptide alongside decreased glucagon concentrations following drug administration in animal models of type 2 diabetes. youtube.com This suite of biomarker changes confirms that the derivatives not only engage their direct target but also modulate the intended physiological pathway.

Proof-of-Concept Studies in Disease Models (e.g., rodent models of neurological disorders, metabolic diseases, infectious diseases)

Proof-of-concept for cyanopyrrolidine-based DPP-4 inhibitors has been robustly established in rodent models of metabolic disease, specifically type 2 diabetes. The primary endpoint in these studies is the ability of the compound to improve glucose control.

The oral glucose tolerance test (OGTT) is a standard model used to evaluate efficacy. In preclinical studies, Omarigliptin was evaluated for its ability to improve glucose tolerance following a dextrose challenge in mice. researchgate.net The studies showed that the compound produced a dose-dependent reduction in glucose excursion. researchgate.net This demonstrates that by inhibiting DPP-4 and modulating downstream biomarkers, the derivative has a tangible anti-hyperglycemic effect in a disease-relevant animal model. Furthermore, DPP-4 inhibitors have been shown in rodent models to improve pancreatic β-cell function and preserve β-cell mass, suggesting a potential for disease-modifying effects. youtube.com

Mechanistic Insights Derived from Preclinical Animal Studies

Data from preclinical animal studies provide a comprehensive mechanistic understanding of how this compound derivatives function. The cyanopyrrolidine "warhead" effectively and selectively binds to the catalytic site of the DPP-4 enzyme, leading to its inhibition. bioivt.comnih.gov

Target engagement studies confirm this binding occurs in vivo. Biomarker analysis reveals the direct consequence: a halt in the degradation of GLP-1 and GIP, leading to their increased circulation. youtube.com Proof-of-concept studies in diabetic mice demonstrate the ultimate therapeutic outcome of this biochemical effect, which is the potentiation of the incretin pathway, resulting in enhanced glucose-dependent insulin release, suppression of excessive glucagon, and ultimately, improved control of blood glucose levels. researchgate.netresearchgate.net These animal studies were critical in establishing the mechanism of action and validating the therapeutic potential of this class of compounds before human trials.

Cellular Permeability and Intracellular Target Interaction Studies (in vitro cell-based assays)

Cellular permeability is a critical attribute for orally administered drugs, predicting their ability to be absorbed from the gastrointestinal tract. The Caco-2 cell permeability assay is a standard in vitro model used for this purpose. Caco-2 cells are a human colon cancer cell line that, when cultured, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.

The assay measures the rate of flux of a compound from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer. This rate is expressed as an apparent permeability coefficient (Papp). innpharmacotherapy.com While specific Papp values for Omarigliptin are not publicly available, compounds are generally classified based on their Papp values as shown in the table below. Given that preclinical studies report an oral bioavailability of approximately 100% for Omarigliptin in both rats and dogs, it can be inferred that the compound possesses high permeability characteristics. nih.gov

Papp (A-B) Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption (%)
< 1.0Low0 - 20
1.0 - 10.0Moderate20 - 80
> 10.0High80 - 100

Metabolic Stability and In Vitro Biotransformation Studies (microsomal and hepatocyte assays)

Metabolic stability determines a drug's half-life and clearance, influencing its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this property. These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (Phase I) and other transferases (Phase II).

For cyanopyrrolidine DPP-4 inhibitors, a major metabolic pathway involves the hydrolysis of the nitrile group to a carboxylic acid. Studies incubating these compounds with liver and kidney microsomes and mitochondria have confirmed the formation of these metabolites. However, some derivatives, like Omarigliptin, were specifically designed for enhanced metabolic stability. nih.gov Preclinical pharmacokinetic studies in rats and dogs characterized Omarigliptin as having low plasma clearance and a long terminal half-life, indicative of high metabolic stability. nih.gov This stability is a key feature contributing to its suitability for less frequent administration.

Preclinical SpeciesPlasma Clearance (mL/min/kg)Terminal Half-life (t½) (hours)Oral Bioavailability (%)
Sprague-Dawley Rat0.9 - 1.1~11~100
Beagle Dog0.9 - 1.1~22~100

Theoretical and Computational Chemistry Studies on 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine and Its Derivatives

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For a flexible five-membered ring system like pyrrolidine (B122466), understanding its conformational preferences is crucial. The substituents on the pyrrolidine ring dictate its puckering, which in turn influences the orientation of these substituents and their availability for interaction with biological macromolecules. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule. For (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, MM calculations can predict the most stable conformations by evaluating the steric and electrostatic interactions between the atoms. The pyrrolidine ring typically adopts envelope (E) or twist (T) conformations. The substituents at C2 and C4, being in a trans relationship, will have a significant impact on the preferred pucker.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent. researchgate.net An MD simulation of this compound would likely reveal rapid puckering and de-puckering of the pyrrolidine ring, with certain conformations being more populated than others. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom will restrict the conformational freedom of the ring to some extent. The interplay between the hydroxyl and cyano groups, including potential intramolecular hydrogen bonding, would also be a key determinant of the conformational landscape.

Table 1: Hypothetical Results of a 100 ns Molecular Dynamics Simulation of this compound in Water

ParameterValueInterpretation
Predominant Pucker C3-endoThe C3 atom is out of the plane on the same side as the C4-hydroxyl group.
Average Puckering Amplitude (q) 0.35 ÅIndicates a significant deviation from a planar conformation.
Axial/Equatorial Preference of -OH EquatorialThe hydroxyl group predominantly occupies a pseudo-equatorial position to minimize steric clashes.
Axial/Equatorial Preference of -CN AxialThe cyano group may adopt a pseudo-axial orientation.
Dihedral Angle (H-C2-C3-H) 35°Reflects the puckering of the ring.
Potential Intramolecular H-bond (-OH···N-Boc) TransientThe simulation may show intermittent hydrogen bond formation between the hydroxyl proton and the carbonyl oxygen of the Boc group.

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the energetics of different conformations. arabjchem.org A QM conformational search would involve optimizing the geometry of various possible puckers and rotamers of the side chains to locate the global minimum energy structure and the relative energies of other low-energy conformers. nih.gov

For this compound, DFT calculations would be essential to accurately model the electronic effects of the cyano group and the hydrogen-bonding capabilities of the hydroxyl group. The relative energies of the C3-endo and C3-exo puckers, as well as other possible twist conformations, could be determined with high accuracy.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (B3LYP/6-31G)*

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KKey Feature
C3-endo 0.0075.3Global minimum, likely stabilized by a favorable orientation of substituents.
C4-exo 1.2512.1Higher in energy due to potential steric strain.
Twist (T2) 2.104.5An intermediate conformation between envelope forms.
C2-exo 3.500.8Significantly higher in energy, likely due to unfavorable steric interactions involving the cyano and Boc groups.

Molecular Docking and Ligand-Target Interaction Predictions

The 2-cyanopyrrolidine moiety is a known pharmacophore for inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov Therefore, a hypothetical molecular docking study of this compound into the active site of DPP-4 can provide insights into its potential as a DPP-4 inhibitor.

Protein-Ligand Docking Simulations for Binding Mode Elucidation

Molecular docking simulations would be used to predict the preferred binding orientation of the compound within the DPP-4 active site. The cyano group is expected to form a covalent or pseudo-covalent interaction with the catalytic serine residue (Ser630) of DPP-4. The pyrrolidine ring would occupy the S1 pocket, and the Boc group and hydroxyl group would likely form interactions with other residues in the active site.

Table 3: Hypothetical Key Interactions of this compound with DPP-4 Active Site Residues

Ligand MoietyInteracting Residue(s)Interaction TypeDistance (Å)
Cyano Group (-CN) Ser630Covalent/Pseudo-covalent1.9
Pyrrolidine Ring Tyr662, Tyr666π-π Stacking3.5 - 4.5
Hydroxyl Group (-OH) Glu205, Glu206Hydrogen Bond2.8
Boc Group (C=O) Arg125Hydrogen Bond3.0
Boc Group (tert-butyl) Val656, Trp659Hydrophobic Interaction-

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To obtain a more quantitative estimate of the binding affinity, more rigorous computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed. nih.govnih.gov

FEP calculates the relative binding free energy between two ligands by "mutating" one into the other over a series of small steps. wikipedia.orgmassbio.org This method is computationally expensive but can provide highly accurate predictions.

MM/PBSA is a more common end-point method that calculates the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. frontiersin.orgresearchgate.net It provides a good balance between accuracy and computational cost. The binding free energy is typically decomposed into various components, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies.

Table 4: Hypothetical MM/PBSA Binding Free Energy Calculation for the this compound-DPP-4 Complex

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw) -45.2
Electrostatic Energy (ΔE_elec) -20.5
Polar Solvation Energy (ΔG_pol) +35.8
Non-polar Solvation Energy (ΔG_nonpol) -4.1
Binding Free Energy (ΔG_bind) -34.0

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound likely involves the cyanation of a suitable precursor, such as a derivative of (2R,4R)-4-hydroxypyrrolidine. medchemexpress.com Computational chemistry can be instrumental in elucidating the reaction mechanism and identifying the transition states, which are the highest energy points along the reaction coordinate. rsc.org

A plausible synthetic route could involve the activation of the C2 position of a Boc-protected 4-hydroxypyrrolidine derivative, followed by nucleophilic attack by a cyanide source. wikipedia.org For instance, the reaction could proceed through an iminium ion intermediate. DFT calculations can be used to model the energies of the reactants, intermediates, transition states, and products.

The transition state for the C-C bond formation between the pyrrolidine ring and the cyanide nucleophile would be of particular interest. The geometry and energy of this transition state would determine the stereochemical outcome of the reaction. By analyzing the transition state structure, one can understand the factors that favor the formation of the (2R) stereocenter.

Table 5: Hypothetical Energy Profile for the Cyanation of a Pyrrolidine Precursor

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants N-Boc-4-hydroxypyrrolidine precursor + Cyanide source0.0
Intermediate Iminium ion+10.5
TS1 Transition state for cyanide attack+22.3
Product This compound-15.8

Computational Studies of Key Synthetic Transformations

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be employed to investigate the mechanisms, transition states, and thermodynamics of key synthetic transformations involving this compound. Such studies are crucial for optimizing reaction conditions, understanding stereochemical outcomes, and predicting the feasibility of novel synthetic routes.

One area of interest is the stereoselective reduction of the cyano group to a primary amine. Computational models can be used to study the approach of a hydride reagent to the nitrile carbon, considering the steric hindrance imposed by the Boc protecting group and the hydroxyl group on the pyrrolidine ring. By calculating the energies of the possible transition states leading to different stereoisomers, the most likely product can be predicted.

Another key transformation is the manipulation of the hydroxyl group, such as through oxidation to a ketone or substitution reactions. DFT calculations can elucidate the reaction pathways for these transformations, identifying the lowest energy transition states and any potential intermediates. For instance, in a Swern oxidation, computational models can detail the formation of the key alkoxy-sulfonium salt and the subsequent base-mediated elimination to yield the ketone.

Table 1: Hypothetical DFT Calculated Energy Barriers for Key Synthetic Transformations of this compound

TransformationReagentsComputational MethodCalculated Activation Energy (kcal/mol)Predicted Major Product
Cyano Group ReductionNaBH4, CoCl2B3LYP/6-31G(d)15.2(2R,4R)-1-Boc-2-(aminomethyl)-4-hydroxypyrrolidine
Hydroxyl Group Oxidation(COCl)2, DMSO, Et3NM06-2X/6-311+G(d,p)12.8(2R)-1-Boc-2-cyano-4-oxopyrrolidine
O-AlkylationNaH, CH3IB3LYP/6-31G(d)18.5(2R,4R)-1-Boc-2-cyano-4-methoxypyrrolidine

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Reactivity and Regioselectivity

Computational methods are powerful tools for predicting the reactivity and regioselectivity of organic reactions. rsc.org For this compound, these predictions can guide the selective functionalization of the pyrrolidine ring. Molecular orbital theory, for instance, can be used to identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correspond to the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, calculated atomic charges and electrostatic potential maps can reveal the electron distribution within the molecule, highlighting electron-rich and electron-poor regions. This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution on derivatives or the site of deprotonation by a strong base.

For example, in a reaction involving the deprotonation of the pyrrolidine ring, computational models can predict the relative acidities of the protons at different positions. This would be crucial for achieving regioselective functionalization at a specific carbon atom. Recent advancements have even seen the development of machine learning models trained on large datasets of reactions to predict site- and regioselectivity with high accuracy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in drug discovery for prioritizing compounds for synthesis and testing, thereby reducing time and cost. cas.org

Development of Predictive Models for Biological Activity (Preclinical)

For derivatives of this compound, QSAR models can be developed to predict their biological activity against a specific target. nih.govnih.gov This process typically involves the following steps:

Data Collection: A dataset of pyrrolidine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.net

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogs of this compound, allowing for the in silico screening of virtual libraries.

Table 2: Example of a Hypothetical QSAR Model for Pyrrolidine-Based Inhibitors

Model TypeStatistical MethodKey DescriptorsR² (Training Set)Q² (Cross-Validation)R² (Test Set)
2D-QSARMultiple Linear RegressionALogP, TPSA, Number of H-bond donors0.750.680.72
3D-QSAR (CoMFA)Partial Least SquaresSteric and Electrostatic Fields0.890.760.85

Note: The data in this table is hypothetical and for illustrative purposes only. R² represents the coefficient of determination, and Q² represents the cross-validated R².

Descriptors for Pyrrolidine Scaffolds

The choice of molecular descriptors is critical for the development of a robust and predictive QSAR model. For pyrrolidine scaffolds, a variety of descriptors can be employed to capture the key structural features that influence biological activity.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, etc.

Quantum Chemical Descriptors: These are derived from quantum chemical calculations and can provide a more detailed description of the electronic structure. nih.gov

The selection of the most relevant descriptors is often performed using statistical techniques to avoid overfitting the model.

Design of Novel Analogs through In Silico Screening

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods.

For this compound, novel analogs can be designed and evaluated in silico before committing to their synthesis. A virtual library of derivatives can be generated by computationally modifying the core scaffold at various positions, such as the cyano group, the hydroxyl group, and the pyrrolidine ring itself.

Ligand-Based Virtual Screening: If the structure of the biological target is unknown, but a set of active compounds is available, ligand-based methods can be used. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include pharmacophore modeling, where a 3D arrangement of essential features for biological activity is defined, and similarity searching, where compounds are ranked based on their structural similarity to a known active molecule.

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, can be employed. mdpi.com This involves computationally placing each molecule from the virtual library into the binding site of the target and scoring the goodness of fit. The top-scoring compounds are then considered for synthesis and biological testing. Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complexes. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex, optically pure molecules like (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine necessitates efficient and environmentally benign methodologies. Future research will likely focus on moving away from traditional batch chemistry towards more sustainable and scalable synthetic platforms.

Green Chemistry Approaches (e.g., flow chemistry, photocatalysis, electrochemistry)

Green chemistry principles are increasingly integral to modern organic synthesis. For the production of pyrrolidine (B122466) derivatives, several advanced techniques are emerging.

Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility. nih.gov The use of microreactors allows for precise control over reaction parameters, which is crucial for achieving high stereoselectivity in the synthesis of chiral pyrrolidines. nih.govyoutube.com Flow technology has been successfully applied to the synthesis of various heterocyclic amines, and its adaptation for the multi-step, stereoselective synthesis of this compound could lead to more efficient and streamlined production. youtube.comnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. A key strategy for pyrrolidine synthesis involves the photocatalytic [3+2] cycloaddition. nih.gov This method utilizes photoredox catalysis to generate radical ions that engage in cycloaddition reactions to form the pyrrolidine ring. nih.gov Developing a photocatalytic route to this compound or its precursors could significantly reduce the reliance on harsh reagents and high temperatures, aligning with green chemistry goals. nih.govmdpi.com

Electrochemistry: Electrosynthesis represents another sustainable approach, using electricity as a "traceless" reagent to drive chemical transformations. nih.govchemistryviews.org Electrochemical methods have been developed for the synthesis of pyrrolidines through the generation of N-centered radicals from protected amines, followed by cyclization. chemistryviews.orgresearchgate.net This approach is often cost-effective, can be performed in undivided cells with simple electrodes, and is amenable to both batch and continuous flow setups. chemistryviews.orgrsc.org Applying electrochemical strategies to the cyclization steps required to form the 4-hydroxypyrrolidine core could provide a green and efficient alternative to traditional methods. nih.gov

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of synthesizing a specific stereoisomer like this compound presents a significant challenge that can be addressed by computational tools.

Reaction Prediction: Artificial intelligence (AI) and machine learning (ML) are transforming synthesis planning. preprints.orgpreprints.org ML models, particularly deep neural networks, can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including regioselectivity and stereoselectivity. arxiv.orgnih.govrsc.org For a molecule with multiple chiral centers, such predictive models are invaluable for identifying reaction conditions that favor the desired (2R,4R) configuration, thereby minimizing the need for extensive trial-and-error experimentation. arxiv.orgdigitellinc.com The predictive power of these models is highly dependent on the quality and diversity of the training data. cas.org

Route Optimization: Beyond single-step prediction, AI is being used for retrosynthetic analysis to design entire synthesis pathways. cas.orgacs.org These tools can propose novel and efficient routes to complex targets like this compound, potentially identifying more cost-effective or sustainable options than those conceived through traditional human intuition. preprints.org By integrating variables such as starting material cost, reaction yield, and environmental impact, AI can optimize the entire synthetic workflow from conception to production. preprints.org

Exploration of New Biological Targets and Therapeutic Areas

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.comnih.gov The specific functional groups on this compound make it an attractive starting point for designing novel therapeutic agents.

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new, effective, and affordable treatments. Pyrrolidine-based compounds have shown promise in this area.

Leishmaniasis: This parasitic disease is a major health problem with limited therapeutic options. nih.gov Research has identified pyrrolidine-based analogs as potential antileishmanial agents. nih.gov For instance, certain pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs have demonstrated inhibitory activity against Leishmania donovani, the species responsible for the fatal visceral form of the disease. nih.gov The this compound scaffold could be used to generate new libraries of compounds for screening against various Leishmania species.

Compound ClassTarget OrganismActivityReference
PyrazolopyrrolidinonesLeishmania donovaniEC50 ≥ 0.01 µM (intracellular) nih.gov
Pyrrolidine-based 3-deoxy-SPC analogsLeishmania donovaniIC50 = 28.32 µM (promastigotes) nih.gov

Chagas Disease: Caused by the parasite Trypanosoma cruzi, Chagas disease can lead to severe cardiac complications. nih.gov New inhibitor scaffolds are desperately needed. The pyrrolidine ring is a component of various heterocyclic structures that have been investigated as anti-trypanosomal agents. mdpi.com Given the precedent for other nitrogen-containing heterocycles in targeting T. cruzi enzymes like trans-sialidase or cruzain, derivatives of this compound represent a logical starting point for inhibitor design. nih.govnih.govscilit.com

Development of Epigenetic Modulators

Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is linked to diseases like cancer. nih.gov Small molecules that inhibit epigenetic enzymes are a major focus of drug discovery.

Histone Deacetylase (HDAC) Inhibitors: HDACs are validated targets for cancer therapy. nih.gov Several HDAC inhibitors feature heterocyclic scaffolds. For example, novel inhibitors have been designed based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores. nih.gov The cyanopyridine moiety has also been incorporated into potent benzamide-based HDAC inhibitors. nih.gov The presence of a cyano group and a pyrrolidine ring in this compound suggests that it could serve as a key intermediate for synthesizing novel classes of HDAC inhibitors, where the hydroxyl and cyano groups can be further functionalized to interact with the enzyme's active site. mdpi.com

Advanced Derivatization Strategies and Combinatorial Chemistry

The true potential of this compound lies in its utility as a versatile building block for creating large and diverse collections of new chemical entities. iipseries.orgcrsubscription.com

Combinatorial Libraries: The three distinct functional groups on the molecule allow for orthogonal chemical modifications. This enables the rapid generation of "scaffold-based" combinatorial libraries. iipseries.org Solid-phase synthesis techniques can be employed, where the pyrrolidine core is attached to a resin and sequentially reacted with various building blocks. crsubscription.comnih.gov This approach has been used to create highly functionalized pyrrolidine libraries for screening against biological targets, leading to the discovery of potent enzyme inhibitors. nih.gov

Derivatization Strategies: The functional handles on this compound offer numerous possibilities for creating structural diversity. The table below outlines potential transformations at each key position.

Functional GroupPositionPotential Derivatization Reactions
Boc-protected amineN-1Deprotection followed by acylation, alkylation, sulfonylation, or urea/thiourea formation.
CyanoC-2Reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring.
HydroxylC-4O-alkylation, O-acylation, oxidation to a ketone, or displacement via nucleophilic substitution (e.g., Mitsunobu reaction).

These derivatization strategies allow for the systematic exploration of the chemical space around the pyrrolidine core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. rsc.orgacs.orgmdpi.com

Click Chemistry and Bioorthogonal Functionalization

The principles of click chemistry, characterized by rapid, efficient, and highly selective reactions, offer a promising avenue for the derivatization of this compound. The nitrile and hydroxyl moieties of the molecule are prime candidates for such transformations.

The cyano group is a versatile functional group in organic synthesis. researchgate.net While not a traditional "click" handle, its reactivity can be harnessed. For instance, the [3+2] cycloaddition of nitriles with azides can lead to the formation of tetrazoles, which are important heterocyclic structures in medicinal chemistry. researchgate.net The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles, a property that can be exploited in covalent inhibitor design. nih.gov Specifically, the reaction of cyanopyridines with 1,2-aminothiols, such as an N-terminal cysteine in a peptide, is a biocompatible click reaction. researchgate.net This suggests that with appropriate modification of the pyrrolidine scaffold, the cyano group could participate in bioorthogonal ligations.

The hydroxyl group offers a more direct route to bioorthogonal functionalization. It can be readily converted into other functional groups suitable for click chemistry, such as azides or alkynes, through standard organic transformations. Once functionalized with a terminal alkyne, for example, the pyrrolidine derivative can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.org Alternatively, the hydroxyl group could be modified to incorporate a strained alkene or a tetrazine for use in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions, respectively. researchgate.netnih.gov These bioorthogonal reactions are particularly valuable as they can proceed under physiological conditions, enabling the labeling and tracking of biomolecules in living systems. acs.org

Potential Click Chemistry Modifications of this compound:

Functional Group Potential Click Reaction Resulting Structure
Cyano (after modification) [3+2] Cycloaddition with azides Tetrazole-substituted pyrrolidine
Hydroxyl (after conversion to alkyne) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Triazole-linked pyrrolidine conjugate
Hydroxyl (after conversion to strained alkene) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Triazole-linked pyrrolidine conjugate

Integration with High-Throughput Synthesis and Screening Platforms

The demand for novel chemical entities in drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. The structure of this compound is well-suited for integration into these automated workflows.

Continuous flow chemistry, a key technology in high-throughput synthesis, allows for the rapid and scalable production of compound libraries. rsc.orgvapourtec.com The synthesis of a focused library of trisubstituted pyrrolidines has been demonstrated using a combination of flow and batch methods. acs.org this compound could serve as a central scaffold in such a library. The Boc-protecting group can be removed under flow conditions, and the liberated secondary amine can be reacted with a diverse set of building blocks. Similarly, the hydroxyl and cyano groups can be sequentially or orthogonally functionalized to generate a large array of structurally distinct molecules. researchgate.net The construction of an α-chiral pyrrolidine library has been achieved using a highly diastereoselective continuous flow protocol, highlighting the feasibility of such approaches. rsc.org

The amenability of this compound to automated synthesis would facilitate the rapid generation of a library of chiral pyrrolidine derivatives for high-throughput screening in various assays, accelerating the discovery of new bioactive compounds or materials with desired properties.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique stereochemistry and functionality of this compound make it an attractive candidate for applications in materials science and nanotechnology.

In materials science, chiral pyrrolidines have been incorporated into porous organic polymers (POPs) to create heterogeneous organocatalysts. rsc.orgrsc.org These chiral porous polymers have shown high efficiency in asymmetric catalysis. rsc.orgrsc.org The this compound could be used as a chiral monomer in the synthesis of such polymers. After deprotection of the Boc group, the pyrrolidine nitrogen could act as a catalytic site, while the cyano and hydroxyl groups could be further functionalized to tune the properties of the polymer. The synthesis of homochiral coordination polymers using tetrazole-functionalized proline derivatives has also been reported, demonstrating the utility of functionalized pyrrolidines in creating novel crystalline materials with catalytic activity. sciengine.com

In nanotechnology, the functionalization of nanoparticles with chiral molecules is an area of growing interest. Chiral nanoparticles have applications in enantioselective recognition, asymmetric catalysis, and biosensing. The hydroxyl group of this compound could be used to anchor the molecule to the surface of nanoparticles, creating a chiral interface. The specific stereochemistry of the pyrrolidine ring could then be used to induce enantioselectivity in catalytic reactions or to create chiral sensors for the detection of specific biomolecules.

Expanding the Chiral Pool: New Chiral Pyrrolidine Scaffolds from this compound

The chemical versatility of this compound makes it an excellent starting material for the synthesis of novel and complex chiral pyrrolidine scaffolds, thereby expanding the available chiral pool for drug discovery and organic synthesis.

The cyano group can be transformed into a variety of other functional groups. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. These transformations would yield highly functionalized pyrrolidine derivatives with new reactive handles for further derivatization. The synthesis of pyrrolidine analogues of pochonicine, which involved the nucleophilic addition of trimethylsilyl (B98337) cyanide to a nitrone, showcases the utility of the cyano group in building complex structures. nih.gov

The hydroxyl group can also be a site for extensive modification. It can be oxidized to a ketone, which can then undergo a range of carbonyl chemistry. Alternatively, it can be used as a handle to introduce other substituents or to initiate ring-forming reactions. The synthesis of bicyclic pyrrolidine derivatives has been achieved starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, demonstrating a pathway to more rigid and structurally complex scaffolds. repec.orgresearchgate.netresearchgate.net Diastereoselective synthesis methods for functionalized pyrrolidines are well-established and could be applied to derivatives of our target molecule to create a diverse range of stereochemically defined products. rsc.orgnih.govnih.govorganic-chemistry.orgacs.org Furthermore, the ring expansion of methylenecyclopropyl amides provides a route to highly functionalized pyrrolidines. nih.gov The photo-promoted ring contraction of pyridines also offers a novel strategy for pyrrolidine synthesis. osaka-u.ac.jp

Potential Transformations to Expand the Chiral Pool:

Functional Group Transformation Resulting Scaffold
Cyano Reduction 2-(aminomethyl)-4-hydroxypyrrolidine derivative
Cyano Hydrolysis 4-hydroxypyrrolidine-2-carboxylic acid derivative
Hydroxyl Oxidation 2-cyano-4-oxopyrrolidine derivative
Hydroxyl Intramolecular cyclization Bicyclic pyrrolidine derivative

By systematically exploring the reactivity of its functional groups, this compound can serve as a versatile platform for the generation of a wide array of novel chiral building blocks, further enriching the field of stereoselective synthesis.

Q & A

Q. What are the key synthetic strategies for (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by selective functionalization at the 2- and 4-positions. Critical steps include:

  • Cyano introduction : Nitrile groups can be introduced via nucleophilic substitution or cyanation reagents under anhydrous conditions to avoid racemization.
  • Hydroxyl group retention : The 4-hydroxyl group is often protected during synthesis (e.g., as a silyl ether) to prevent undesired side reactions.
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are used to enforce the (2R,4R) configuration. Reaction solvents (e.g., DMF for polar aprotic conditions) and temperature (low temps to minimize epimerization) are critical for maintaining stereochemical integrity .

Q. Which analytical methods are most reliable for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of absolute configuration, as demonstrated for the analogous (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid, where the envelope conformation of the pyrrolidine ring was resolved (R factor = 0.037) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify diastereotopic protons and confirm substituent orientations. NOESY correlations are particularly useful for verifying spatial proximity of the cyano and hydroxyl groups .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for polar nitrile-containing compounds .

Advanced Research Questions

Q. How does the pyrrolidine ring conformation impact reactivity in downstream applications (e.g., peptide coupling or organocatalysis)?

The envelope conformation of the pyrrolidine ring (observed in X-ray studies) positions the 2-cyano and 4-hydroxyl groups in distinct spatial orientations, influencing:

  • Nucleophilicity : The hydroxyl group’s axial/equatorial orientation affects hydrogen-bonding capacity, critical for catalytic activity in asymmetric synthesis.
  • Steric effects : The Boc group shields one face of the ring, directing regioselective reactions (e.g., alkylation at the less hindered 4-position) .
  • Aggregation behavior : Conformational rigidity reduces unwanted side reactions during peptide coupling, as seen in related Boc-protected proline derivatives .

Q. What methodologies resolve challenges in diastereomeric impurity removal during large-scale synthesis?

  • Diastereomeric salt formation : Use of chiral resolving agents (e.g., tartaric acid derivatives) to precipitate undesired enantiomers, as reported for (2S,3R,4R,5R)-pyrrolidine derivatives .
  • Flash chromatography : Optimized gradients (e.g., hexane/ethyl acetate with 0.1% TFA) improve separation of diastereomers by exploiting differences in polarity and hydrogen-bonding .
  • Crystallization-driven purification : Controlled cooling rates in ethanol/water mixtures enhance crystal lattice selectivity, reducing impurities to <2% .

Q. How can researchers mitigate hydrolytic instability of the Boc group under acidic or basic conditions?

  • pH-controlled deprotection : Use mild acids (e.g., TFA in DCM at 0°C) for Boc removal to minimize decomposition.
  • Alternative protecting groups : For base-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl), which is cleaved under basic conditions without affecting the nitrile group .
  • Stabilizing additives : Addition of scavengers (e.g., triisopropylsilane) during deprotection traps reactive intermediates, preventing side reactions .

Methodological and Data Analysis Questions

Q. What experimental approaches validate the compound’s stability under long-term storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC. For Boc-protected analogs, typical degradation products include tert-butyl alcohol and CO2_2 .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) improves shelf life by reducing hydrolytic decomposition .

Q. How do researchers address discrepancies in reported diastereomeric ratios across different synthetic protocols?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and identify kinetic vs. thermodynamic control.
  • Computational modeling : DFT calculations predict energy barriers for epimerization pathways, guiding optimization of reaction times and temperatures. For example, a 10°C increase may shift the equilibrium toward the (2R,4R) isomer by 15% .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in the synthesis of bioactive molecules or PROTACs?

  • Chiral building block : The (2R,4R) configuration is critical for constructing T-cell lymphoma inhibitors (e.g., Forodesine analogs), where the hydroxyl group participates in target binding .
  • PROTAC intermediates : Used in heterobifunctional molecules (e.g., IAP-VHL PROTACs) to enforce E3 ligase binding geometry, as seen in derivatives with 4-(4-methylthiazol-5-yl)benzyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.